2,4-Dibrom-5-fluoriodbenzol

Übersicht

Beschreibung

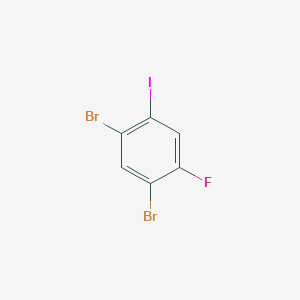

2,4-Dibromo-5-fluoroiodobenzene is an organohalogen compound with the molecular formula C₆H₂Br₂FI and a molecular weight of 379.79 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

2,4-Dibromo-5-fluoroiodobenzene is used in several scientific research applications:

Biochemische Analyse

Biochemical Properties

2,4-Dibromo-5-fluoroiodobenzene plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with enzymes, proteins, and other biomolecules through halogen bonding and aromatic interactions. These interactions can influence the structure and function of the biomolecules, potentially leading to changes in their activity. For example, the presence of bromine and iodine atoms in 2,4-Dibromo-5-fluoroiodobenzene can form strong halogen bonds with electron-rich sites on proteins, affecting their conformation and stability.

Temporal Effects in Laboratory Settings

The stability and degradation of 2,4-Dibromo-5-fluoroiodobenzene over time are critical factors in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments . Long-term exposure to 2,4-Dibromo-5-fluoroiodobenzene can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluoroiodobenzene typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2,4-Dibromo-5-fluoroiodobenzene may involve large-scale halogenation processes, where the benzene ring is sequentially brominated, fluorinated, and iodinated under controlled conditions. The specific details of these processes are often proprietary and vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-5-fluoroiodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It participates in coupling reactions such as the Suzuki–Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Organoboron Compounds: React with the halogenated benzene ring in Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biaryl compounds.

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-5-fluoroiodobenzene in chemical reactions involves the activation of the benzene ring through the presence of halogen atoms. These atoms can be selectively replaced or modified, allowing for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4-fluoro-1-iodobenzene: Similar structure but with different positions of halogen atoms.

2,4-Dibromo-5-fluorobenzene: Lacks the iodine atom, making it less versatile in certain reactions.

Uniqueness

2,4-Dibromo-5-fluoroiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, providing a high degree of reactivity and selectivity in chemical reactions. This makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

2,4-Dibromo-5-fluoroiodobenzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its unique structure, characterized by the presence of multiple halogen atoms, enhances its biological activity and makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.

- Molecular Formula : C6H2Br2F I

- Molecular Weight : 379.79 g/mol

- LogP : 3.96

- Appearance : Pale yellow solid

Biological Activity

The biological activity of 2,4-Dibromo-5-fluoroiodobenzene primarily stems from its role as an intermediate in the synthesis of various bioactive compounds. Studies have indicated that halogenated compounds like this one can exhibit significant anticancer properties and other pharmacological effects.

Anticancer Activity

Research has shown that halogenated benzene derivatives can enhance the potency of anticancer agents. For instance, studies on similar compounds indicate that they can bind to DNA and inhibit cancer cell proliferation. The presence of fluorine and bromine atoms is particularly beneficial for increasing lipophilicity and improving cellular uptake, which is crucial for anticancer efficacy .

- DNA Binding : Compounds with halogen substituents can intercalate into DNA or bind covalently to DNA bases, leading to disruption of DNA replication and transcription processes.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell metabolism, thereby reducing tumor growth.

Study 1: Anticancer Properties

A study published in PubMed examined the effects of C2-fluoro substituted pyrrolobenzodiazepines (PBDs), which share structural similarities with 2,4-Dibromo-5-fluoroiodobenzene. It was found that these compounds exhibited significant anticancer activity across various human tumor cell lines, demonstrating their potential as therapeutic agents .

Study 2: Synthesis and Applications

Another research highlighted the use of dibromo-fluoro iodobenzenes as intermediates in synthesizing selective factor Xa inhibitors. These inhibitors showed high potency (5.2 nM), indicating that modifications to the halogenated structure can lead to compounds with desirable pharmacological properties .

Applications

The biological activity of 2,4-Dibromo-5-fluoroiodobenzene extends beyond anticancer applications:

- Pharmaceutical Development : As an intermediate for synthesizing various drugs, particularly those targeting cancer.

- Material Science : Used in creating advanced materials with enhanced properties due to its unique chemical structure.

- Organic Synthesis : Facilitates cross-coupling reactions essential for constructing complex molecular frameworks.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C6H2Br2FI |

| Molecular Weight | 379.79 g/mol |

| LogP | 3.96 |

| Appearance | Pale yellow solid |

| Anticancer Potency | High (varies by derivative) |

| Key Applications | Pharmaceuticals, Materials |

Eigenschaften

IUPAC Name |

1,5-dibromo-2-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPGTIJQQHVOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.